![molecular formula C19H21N5O3S B2882254 N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223853-30-2](/img/structure/B2882254.png)
N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
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Description
N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has shown the synthesis of novel heterocyclic compounds derived from various chemical reactions involving similar compounds. For instance, the work on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has provided a basis for creating new chemical entities with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Similarly, the development of a new HPLC method for determining related substances in Epimidin, an anticonvulsant drug candidate, underscores the importance of analytical techniques in assessing the purity and composition of such chemical compounds (Severina et al., 2021).
Biological Activities
The exploration of biological activities is pivotal in understanding the potential therapeutic applications of chemical compounds. For example, the synthesis and cytotoxic activity of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been investigated, revealing potential inhibitory effects against human cancer cell lines, including HepG2 and MDA-MB-231 (Ding et al., 2012). Additionally, studies on thienopyrimidine linked rhodanine derivatives have demonstrated significant antimicrobial activity, highlighting the compound's potential in combating bacterial and fungal infections (Kerru et al., 2019).
Pharmacological Evaluations
Pharmacological evaluations contribute to the understanding of a compound's efficacy and mechanism of action in biological systems. Research on piperazinyl oxazolidinone antibacterial agents, for instance, has led to the discovery of compounds with significant antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) (Tucker et al., 1998). This research area provides valuable insights into the development of new antimicrobial therapies.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-14-7-5-13(6-8-14)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYHNGDGUZVLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide |
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